molecular formula C10H13NO B8780906 1,2,3,4-tetrahydro-5-methyl-6-Isoquinolinol

1,2,3,4-tetrahydro-5-methyl-6-Isoquinolinol

Cat. No. B8780906
M. Wt: 163.22 g/mol
InChI Key: SCZFBZIEMXKKDS-UHFFFAOYSA-N
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Patent
US08278324B2

Procedure details

To a solution of 5-methyl-6-(methyloxy)-3,4-dihydro-2(1H)-isoquinolinecarbaldehyde (Preparation 12; 1.49 g; 7.26 mmol) in dichloromethane (25 ml) at 0° C. under nitrogen was slowly added boron tribromide (9.09 g; 36.3 mmol). After 85 min at 0° C., methanol (25 ml) was added slowly, and the resulting mixture was left standing at room temperature for three days. Removal of the solvent and trituration with methanol/dichloromethane gave a white solid residue; the mother liquors were concentrated and the residue applied to an SCX solid phase extraction cartridge (20 g) and eluted with methanol followed by 2N ammonia in methanol to elute the product. After evaporation of the solvent the title compound (780 mg) was obtained as a pale yellow solid.
Name
5-methyl-6-(methyloxy)-3,4-dihydro-2(1H)-isoquinolinecarbaldehyde
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([O:12]C)=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6](C=O)[CH2:7]2.B(Br)(Br)Br.CO>ClCCl>[CH3:1][C:2]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH2:7]2

Inputs

Step One
Name
5-methyl-6-(methyloxy)-3,4-dihydro-2(1H)-isoquinolinecarbaldehyde
Quantity
1.49 g
Type
reactant
Smiles
CC1=C2CCN(CC2=CC=C1OC)C=O
Step Two
Name
Quantity
9.09 g
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WAIT
Type
WAIT
Details
the resulting mixture was left
WAIT
Type
WAIT
Details
standing at room temperature for three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
Removal of the solvent and trituration with methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
gave a white solid residue
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquors were concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue applied to an SCX solid phase extraction cartridge (20 g)
WASH
Type
WASH
Details
eluted with methanol
WASH
Type
WASH
Details
to elute the product
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the title compound (780 mg)
CUSTOM
Type
CUSTOM
Details
was obtained as a pale yellow solid

Outcomes

Product
Details
Reaction Time
85 min
Name
Type
Smiles
CC1=C2CCNCC2=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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